N-(3-METHOXYPHENYL)-2-({9-METHYL-2-PHENYL-5H-CHROMENO[2,3-D]PYRIMIDIN-4-YL}SULFANYL)ACETAMIDE
Description
Properties
IUPAC Name |
N-(3-methoxyphenyl)-2-[(9-methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N3O3S/c1-17-8-6-11-19-14-22-26(33-24(17)19)29-25(18-9-4-3-5-10-18)30-27(22)34-16-23(31)28-20-12-7-13-21(15-20)32-2/h3-13,15H,14,16H2,1-2H3,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDOZUDDRFDWQHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)CC3=C(O2)N=C(N=C3SCC(=O)NC4=CC(=CC=C4)OC)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-METHOXYPHENYL)-2-({9-METHYL-2-PHENYL-5H-CHROMENO[2,3-D]PYRIMIDIN-4-YL}SULFANYL)ACETAMIDE typically involves multi-step organic reactions. The process may start with the preparation of the chromeno[2,3-d]pyrimidine core, followed by the introduction of the methoxyphenyl and sulfanylacetamide groups. Common reagents and conditions include:
Starting materials: Appropriate aromatic aldehydes, amines, and thiols.
Catalysts: Acid or base catalysts to facilitate condensation reactions.
Solvents: Organic solvents like ethanol, methanol, or dichloromethane.
Temperature and time: Reactions may require heating under reflux for several hours.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for higher yields and purity. This might involve:
Continuous flow reactors: For better control over reaction conditions.
Purification techniques: Such as crystallization, distillation, or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-METHOXYPHENYL)-2-({9-METHYL-2-PHENYL-5H-CHROMENO[2,3-D]PYRIMIDIN-4-YL}SULFANYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acid or base catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.
Scientific Research Applications
Medicinal Chemistry
The compound is primarily investigated for its anticancer , antimicrobial , and anti-inflammatory properties. Its structure allows it to interact with various biological targets, potentially modulating their activity.
Anticancer Activity
Research indicates that derivatives of chromeno[2,3-d]pyrimidine can inhibit key enzymes involved in cancer pathways. In vitro studies have shown that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines, including lung and breast cancer cells .
Enzyme Inhibition
The mechanism of action involves the compound's ability to bind to specific enzymes or receptors, potentially inhibiting their activity. This binding can disrupt critical biological pathways associated with disease progression. For instance, studies have highlighted that chromeno-pyrimidine derivatives can act as inhibitors of kinases involved in cancer proliferation .
Antimicrobial Properties
Preliminary evaluations suggest the compound may possess antimicrobial activity. This property is significant for developing new antibiotics or treatments for resistant bacterial strains. The structural features of the compound are conducive to interactions with microbial targets, leading to potential therapeutic applications in infectious diseases.
Case Study 1: Anticancer Evaluation
A recent study focused on the synthesis and evaluation of various chromeno-pyrimidine derivatives for their anticancer properties. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range against several cancer cell lines, suggesting promising anticancer activity .
Case Study 2: Mechanistic Studies
Mechanistic studies have shown that N-(3-Methoxyphenyl)-2-({9-methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl}sulfanyl)acetamide interacts with specific kinases implicated in tumorigenesis. These interactions were characterized using molecular docking studies and enzyme assays, demonstrating the compound's potential as a therapeutic agent in oncology .
Mechanism of Action
The mechanism of action of N-(3-METHOXYPHENYL)-2-({9-METHYL-2-PHENYL-5H-CHROMENO[2,3-D]PYRIMIDIN-4-YL}SULFANYL)ACETAMIDE would involve its interaction with specific molecular targets, such as enzymes or receptors. This interaction could modulate biological pathways, leading to its observed effects. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Key Observations:
Position 9 Substituent :
- The methyl group in the target compound is less sterically demanding and more electron-donating than the ethoxy group in the analog. This difference could influence crystallization behavior or intermolecular interactions, as seen in related phthalimide derivatives ().
- Ethoxy’s larger size may reduce solubility in polar solvents compared to methyl .
In contrast, the 4-methylphenyl group in the analog provides a para-substituted hydrophobic character, which might enhance membrane permeability in biological contexts .
Potential Functional Implications
- For instance, the ethoxy group in the analog might prolong metabolic stability compared to the target’s methyl group .
- Material Science: The sulfanyl linkage may facilitate polymerization or cross-linking, as seen in phthalimide-based monomers (), though this remains speculative for chromeno-pyrimidines .
Biological Activity
N-(3-Methoxyphenyl)-2-({9-Methyl-2-Phenyl-5H-Chromeno[2,3-D]Pyrimidin-4-YL}Sulfanyl)acetamide is a complex organic compound with potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a unique chromeno-pyrimidine structure, which contributes to its biological properties. The IUPAC name is N-(3-methoxyphenyl)-2-[(9-methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)sulfanyl]acetamide. Its molecular formula is with a molecular weight of 485.55 g/mol.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various signaling pathways. The proposed mechanisms include:
- Enzyme Inhibition : The compound has been investigated for its potential as an enzyme inhibitor, particularly in relation to cancer pathways.
- Receptor Modulation : It may interact with receptors that are critical in inflammation and cancer progression.
Anticancer Properties
Research indicates that this compound exhibits anticancer activity:
- In Vitro Studies : In a screening assay conducted by the National Cancer Institute (NCI), the compound was tested against various cancer cell lines. The results showed moderate activity with specific sensitivity observed in leukemia cell lines at concentrations around 10 µM .
| Cell Line Type | Sensitivity Level at 10 µM |
|---|---|
| Leukemia | Moderate sensitivity |
| Melanoma | Low sensitivity |
| Lung | Low sensitivity |
| Colon | Low sensitivity |
Anti-inflammatory Effects
Preliminary investigations indicate that the compound may exhibit anti-inflammatory effects through modulation of inflammatory pathways. However, detailed studies are required to elucidate these mechanisms further.
Case Studies and Research Findings
- Study on Anticancer Activity : A study published in 2022 evaluated the anticancer effects of similar chromeno-pyrimidine derivatives, highlighting their potential as therapeutic agents against various cancers . While specific data on this compound were not detailed, the findings support the hypothesis of its anticancer potential.
- Enzyme Inhibition Research : Research focused on related compounds demonstrated significant inhibition of key enzymes involved in cancer metabolism at low micromolar concentrations, suggesting that similar mechanisms may be applicable to this compound .
Q & A
Q. What synthetic strategies are effective for constructing the sulfanylacetamide moiety in derivatives like N-(3-methoxyphenyl) analogs?
The sulfanylacetamide group is typically introduced via nucleophilic substitution or coupling reactions. For example, thiol-containing intermediates react with α-haloacetamides under basic conditions (e.g., K₂CO₃ in DMF) to form the thioether linkage. Post-synthetic modifications, such as protecting the methoxyphenyl amine group during coupling, can prevent side reactions . Characterization via ¹H/¹³C NMR and HRMS ensures structural fidelity, with specific attention to the acetamide NH signal (~8-10 ppm) and sulfur-related mass fragments .
Q. Which crystallographic tools are essential for resolving the chromeno[2,3-d]pyrimidine core’s conformation?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The SHELX suite (e.g., SHELXL for refinement) is widely used to resolve complex fused-ring systems. Key parameters include hydrogen-bonding interactions (e.g., N–H···O or S–H···π) and torsional angles within the chromenopyrimidine core. Disorder in the phenyl or methyl substituents may require TWINABS for data correction .
Q. What analytical techniques validate purity and structural integrity?
- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity.
- Spectroscopy : ¹H NMR confirms substituent integration (e.g., methoxy protons at ~3.8 ppm). IR identifies amide C=O stretches (~1650 cm⁻¹).
- Mass Spectrometry : HRMS (ESI+) verifies molecular ion peaks and fragmentation patterns (e.g., loss of CH₃O–C₆H₄– group) .
Advanced Research Questions
Q. How can conflicting NMR data (e.g., unexpected splitting in acetamide signals) be resolved?
Dynamic processes, such as rotameric interconversion of the acetamide group or solvent-dependent tautomerism, may cause splitting. Variable-temperature NMR (VT-NMR) and 2D experiments (e.g., COSY, HSQC) clarify exchange phenomena. For example, broadening of NH signals at elevated temperatures suggests conformational flexibility .
Q. What strategies optimize recrystallization for high-quality SC-XRD samples?
Q. How do intermolecular interactions influence the compound’s solid-state stability?
Graph-set analysis (e.g., Etter’s rules) reveals hydrogen-bonding motifs. For example, N–H···O=C interactions between acetamide groups form cyclic dimers (R₂²(8) motif), stabilizing the crystal lattice. π-π stacking between chromenopyrimidine cores further enhances thermal stability .
Q. What computational methods predict the compound’s reactivity in biological systems?
Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Molecular docking (e.g., AutoDock Vina) models interactions with target proteins, focusing on the sulfanyl group’s potential for covalent binding .
Data Contradiction Analysis
Q. How to reconcile discrepancies between experimental and theoretical NMR chemical shifts?
Methodological Recommendations
- Synthetic Optimization : Use microwave-assisted synthesis to reduce reaction times for sulfur-containing intermediates.
- Crystallography : Employ SHELXD for phase problem resolution in cases of pseudo-symmetry .
- Data Interpretation : Cross-validate spectral data with analogs (e.g., N-(4-chlorophenyl) derivatives) to identify substituent-specific trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
